5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide
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Overview
Description
Atorvastatin Dehydro Lactone is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood Statins, including atorvastatin, work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Dehydro Lactone typically involves a multi-step process. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The final step involves hydrolytic deprotection followed by acid-promoted spontaneous lactonization to afford Atorvastatin Dehydro Lactone .
Industrial Production Methods: Industrial production of Atorvastatin Dehydro Lactone often involves similar synthetic routes but on a larger scale. The use of high-speed vibration milling and other mechanochemical techniques is favored due to their efficiency and environmentally friendly nature. These methods allow for solvent-free chemical processes, reducing the use of organic solvents and chromatographic stationary phases .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Dehydro Lactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of Atorvastatin Dehydro Lactone can occur under both acidic and basic conditions, leading to the formation of its hydroxy acid form .
Common Reagents and Conditions: Common reagents used in the reactions of Atorvastatin Dehydro Lactone include acids and bases for hydrolysis, as well as oxidizing and reducing agents for other transformations. For example, the hydrolysis of Atorvastatin Dehydro Lactone under acidic conditions involves the use of hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide .
Major Products Formed: The major products formed from the reactions of Atorvastatin Dehydro Lactone include its hydroxy acid form and other derivatives depending on the specific reaction conditions. These products are often intermediates in the synthesis of atorvastatin and its related compounds .
Scientific Research Applications
Atorvastatin Dehydro Lactone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the hydroxy acid-lactone interconversion of statins. In biology and medicine, it is studied for its potential effects on cholesterol biosynthesis and its role as an HMG-CoA reductase inhibitor. Additionally, Atorvastatin Dehydro Lactone is used in the pharmaceutical industry for the development of new statin-based drugs .
Mechanism of Action
The mechanism of action of Atorvastatin Dehydro Lactone involves the inhibition of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin Dehydro Lactone reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Atorvastatin Dehydro Lactone include other statins such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin. These compounds also inhibit HMG-CoA reductase and are used to lower cholesterol levels .
Uniqueness: Its ability to undergo hydroxy acid-lactone interconversion makes it a valuable compound for studying the mechanisms of statin action and developing new therapeutic agents .
Properties
Molecular Formula |
C33H31FN2O3 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38) |
InChI Key |
GYIXAUAZYJKKST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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